Cas no 1190921-45-9 (((1,2,4-Thiadiazol-5-yl)amino)methanol)
((1,2,4-Thiadiazol-5-yl)amino)methanol Chemical and Physical Properties
Names and Identifiers
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- ((1,2,4-Thiadiazol-5-yl)amino)methanol
- (1,2,4-Thiadiazol-5-ylamino)methanol
- A920173
- [(1,2,4-Thiadiazol-5-yl)amino]methanol
- 1190921-45-9
- SCHEMBL13652532
- DTXSID50857642
- Methanol, 1-(1,2,4-thiadiazol-5-ylamino)-
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- MDL: MFCD13193590
- Inchi: 1S/C3H5N3OS/c7-2-5-3-4-1-6-8-3/h1,7H,2H2,(H,4,5,6)
- InChI Key: IEVOXCJGYNXLEY-UHFFFAOYSA-N
- SMILES: S1C(=NC=N1)NCO
Computed Properties
- Exact Mass: 131.01533297g/mol
- Monoisotopic Mass: 131.01533297g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 71.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 86.3Ų
((1,2,4-Thiadiazol-5-yl)amino)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM182691-1g |
((1,2,4-thiadiazol-5-yl)amino)methanol |
1190921-45-9 | 95% | 1g |
$433 | 2023-11-23 | |
| Alichem | A059007325-1g |
((1,2,4-Thiadiazol-5-yl)amino)methanol |
1190921-45-9 | 95% | 1g |
$400.00 | 2023-09-04 | |
| Ambeed | A142720-1g |
((1,2,4-Thiadiazol-5-yl)amino)methanol |
1190921-45-9 | 95+% | 1g |
$361.0 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1759804-1g |
((1,2,4-Thiadiazol-5-yl)amino)methanol |
1190921-45-9 | 95% | 1g |
¥3537.00 | 2024-08-09 |
((1,2,4-Thiadiazol-5-yl)amino)methanol Suppliers
((1,2,4-Thiadiazol-5-yl)amino)methanol Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on ((1,2,4-Thiadiazol-5-yl)amino)methanol
Comprehensive Guide to ((1,2,4-Thiadiazol-5-yl)amino)methanol (CAS No. 1190921-45-9): Properties, Applications, and Research Insights
((1,2,4-Thiadiazol-5-yl)amino)methanol (CAS No. 1190921-45-9) is a specialized organic compound featuring a 1,2,4-thiadiazole core linked to an amino methanol group. This unique structure makes it a valuable intermediate in pharmaceutical and agrochemical research. The compound's molecular formula is C3H5N3OS, with a molecular weight of 131.15 g/mol. Researchers and industries are increasingly interested in thiadiazole derivatives due to their diverse biological activities and potential applications in drug discovery.
The ((1,2,4-Thiadiazol-5-yl)amino)methanol structure combines the electron-rich thiadiazole ring with a polar hydroxyl group, creating interesting chemical properties. This combination allows for hydrogen bonding interactions, making it potentially useful in molecular recognition systems. Recent studies highlight the growing importance of heterocyclic compounds like this in addressing current challenges in medicinal chemistry, particularly in the development of novel therapeutic agents.
In pharmaceutical applications, ((1,2,4-Thiadiazol-5-yl)amino)methanol serves as a key building block for more complex molecules. The 1,2,4-thiadiazole moiety is known to exhibit various biological activities, including antimicrobial and anti-inflammatory properties. Researchers are exploring its potential in creating new classes of small molecule drugs, especially in areas like infectious disease treatment and metabolic disorder management.
The compound's synthesis typically involves the reaction of 5-amino-1,2,4-thiadiazole with formaldehyde under controlled conditions. This process requires careful optimization to achieve high yields and purity, as the thiadiazole ring can be sensitive to certain reaction conditions. Advanced purification techniques such as column chromatography or recrystallization are often employed to obtain pharmaceutical-grade material.
From a safety perspective, ((1,2,4-Thiadiazol-5-yl)amino)methanol should be handled with standard laboratory precautions. While not classified as highly hazardous, proper personal protective equipment including gloves and eye protection is recommended when working with this compound. Material Safety Data Sheets (MSDS) should always be consulted before handling any chemical substance.
In material science applications, the thiadiazole-amino methanol structure shows promise as a ligand for metal coordination complexes. These complexes have potential applications in catalysis and as functional materials. The compound's ability to form stable chelates with various metal ions makes it interesting for developing new coordination polymers with tailored properties.
The global market for specialty chemical intermediates like ((1,2,4-Thiadiazol-5-yl)amino)methanol is growing steadily, driven by increasing demand from the pharmaceutical and agrochemical sectors. Market analysts project particular growth in Asia-Pacific regions, where research and development activities in heterocyclic chemistry are expanding rapidly.
Recent patent literature reveals growing interest in thiadiazole-containing compounds for various applications. Several patents have been filed covering derivatives of ((1,2,4-Thiadiazol-5-yl)amino)methanol as potential therapeutic agents, particularly in areas such as kinase inhibition and antimicrobial activity. This highlights the compound's importance in current drug discovery efforts.
For researchers working with ((1,2,4-Thiadiazol-5-yl)amino)methanol, proper storage conditions are essential to maintain stability. The compound should be kept in a cool, dry place, preferably under inert atmosphere when stored for extended periods. Analytical methods such as HPLC and NMR spectroscopy are typically used for quality control and characterization.
The environmental fate of thiadiazole derivatives is an area of active research. While ((1,2,4-Thiadiazol-5-yl)amino)methanol itself hasn't been extensively studied in this regard, related compounds show moderate biodegradability under certain conditions. Proper waste management procedures should be followed when disposing of this chemical.
In analytical chemistry, ((1,2,4-Thiadiazol-5-yl)amino)methanol can serve as a reference standard or derivatization agent for certain analyses. Its distinct UV absorption characteristics make it potentially useful in spectroscopic methods. The compound's purity is typically assessed using techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Future research directions for ((1,2,4-Thiadiazol-5-yl)amino)methanol include exploring its potential in bioconjugation chemistry and as a scaffold for combinatorial library synthesis. The compound's versatility makes it attractive for creating diverse molecular architectures with potential biological activity.
Quality specifications for ((1,2,4-Thiadiazol-5-yl)amino)methanol typically include parameters such as purity (usually ≥95% by HPLC), appearance (white to off-white powder), and residual solvent content. Different grades are available depending on the intended application, with pharmaceutical-grade material requiring more stringent quality control.
For those sourcing ((1,2,4-Thiadiazol-5-yl)amino)methanol, it's important to work with reputable suppliers who can provide comprehensive analytical data and documentation. The compound is typically available in research quantities from specialty chemical providers, with lead times varying based on demand and synthesis complexity.
In conclusion, ((1,2,4-Thiadiazol-5-yl)amino)methanol (CAS No. 1190921-45-9) represents an important heterocyclic building block with significant potential in pharmaceutical research and other specialized applications. Its unique structural features and growing relevance in drug discovery make it a compound worth watching in the evolving landscape of specialty chemicals and medicinal chemistry.
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